molecular formula C11H15N3O2 B1452226 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid CAS No. 1171352-49-0

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Cat. No. B1452226
M. Wt: 221.26 g/mol
InChI Key: WIBYGRGTBJYLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid (MPCA) is an important organic compound of the pyrimidine family. It is an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. MPCA is also used as a starting material in the synthesis of other compounds such as 4-methylpiperidine-1-carboxylic acid (MPCA) and 4-methylpiperidine-2-carboxylic acid (MP2CA). MPCA has a wide range of applications in the pharmaceutical and agrochemical industries due to its unique properties.

Scientific Research Applications

PET Imaging Agents for Neuroinflammation

The synthesis of derivatives related to 2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid for potential use as PET imaging agents targeting the IRAK4 enzyme in neuroinflammation has been explored. The synthesis process involves multiple steps, culminating in compounds with high radiochemical yield and purity, showcasing the compound's potential in neuroimaging and inflammation studies (Xiaohong Wang et al., 2018).

Photoinduced CO-Release Molecules

Ruthenium(II) polypyridyl complexes, including those derived from 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, have been synthesized for their potential use as photoactivated carbon monoxide-releasing molecules (PhotoCORMs). These complexes are being investigated for their applications in biosensing and biomedical fields, offering a novel approach to controlled CO release in therapeutic contexts (Caroline Bischof et al., 2013).

Cholinesterase and Aβ-Aggregation Inhibitors

A class of 2,4-disubstituted pyrimidine derivatives has been designed and synthesized, showing dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. This research highlights the potential of pyrimidine derivatives in the development of therapeutics for Alzheimer's disease, offering a dual mechanism of action for tackling the disease's pathogenesis (T. Mohamed et al., 2011).

Histamine H4 Receptor Ligands

The development of 2-aminopyrimidine-containing ligands for the histamine H4 receptor has been carried out, with optimization studies leading to compounds showing potent in vitro activity and efficacy in anti-inflammatory and pain models. This research demonstrates the utility of pyrimidine derivatives in modulating immune responses and pain, providing insights into the design of new therapeutics (R. Altenbach et al., 2008).

Analgesic Properties Optimization

Studies on modifying the pyridine moiety in pyrido[1,2-a]pyrimidine derivatives have been conducted to enhance their analgesic properties. The research found that specific modifications lead to increased biological activity, suggesting the potential for developing new pain relief medications (I. Ukrainets et al., 2015).

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)11-12-5-2-9(13-11)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYGRGTBJYLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 5
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Reactant of Route 6
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.